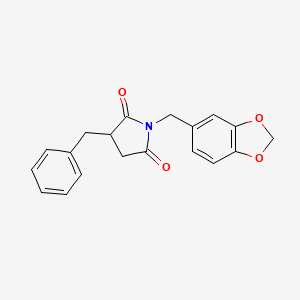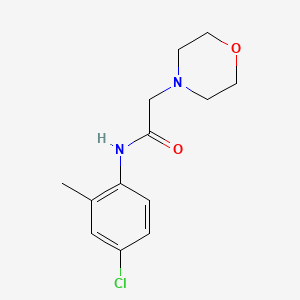
1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-2,5-pyrrolidinedione
説明
1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-2,5-pyrrolidinedione, also known as BMDP, is a synthetic compound belonging to the cathinone family. It is a stimulant drug that has gained popularity among the research community due to its potential applications in scientific research.
科学的研究の応用
1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-2,5-pyrrolidinedione has been widely used in scientific research for its potential applications in the field of neuroscience. It has been shown to act as a potent dopamine reuptake inhibitor, which makes it a valuable tool for studying the role of dopamine in the brain. This compound has also been used to study the effects of stimulant drugs on the brain and to develop new treatments for addiction.
作用機序
1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-2,5-pyrrolidinedione acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects of this compound. This compound also acts as a serotonin reuptake inhibitor, which contributes to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of physiological and biochemical effects in the body. It increases heart rate, blood pressure, and body temperature, which are all typical effects of stimulant drugs. It also increases the release of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy.
実験室実験の利点と制限
1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-2,5-pyrrolidinedione has several advantages as a research tool. It is a potent dopamine reuptake inhibitor, which makes it a valuable tool for studying the role of dopamine in the brain. It is also relatively easy to synthesize and has a high purity level. However, there are also several limitations to using this compound in lab experiments. It has a short half-life, which means that its effects are relatively short-lived. It is also highly addictive and has the potential to be abused.
将来の方向性
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-2,5-pyrrolidinedione. One area of interest is the development of new treatments for addiction. This compound has been shown to reduce drug-seeking behavior in animal models, which suggests that it may have potential as a treatment for addiction. Another area of interest is the development of new drugs that target dopamine and serotonin reuptake. This compound has provided valuable insights into the mechanisms of action of these drugs, which may lead to the development of more effective treatments for a range of psychiatric disorders.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-benzylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-18-10-15(8-13-4-2-1-3-5-13)19(22)20(18)11-14-6-7-16-17(9-14)24-12-23-16/h1-7,9,15H,8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGLHWAASGTIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[2-(diethylamino)ethyl]-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4414230.png)
![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B4414246.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4414253.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414256.png)
![2-[cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B4414264.png)
![ethyl [1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4414265.png)
![2,6-dimethyl-4-[3-(phenylsulfonyl)propanoyl]morpholine](/img/structure/B4414271.png)
![6-chloro-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4414290.png)
![N-allyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4414300.png)
![N-(3-methylphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414305.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B4414306.png)
![1-(1,3-benzodioxol-5-yl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4414308.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-5-{[(4-methyl-2-pyrimidinyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4414322.png)